RNA splicing modulator 3

Description

For the purpose of this analysis, we will focus on TG003, a prototypical splicing modulator referenced in the evidence, and contextualize it within the broader landscape of RNA splicing modulators.

TG003 is a small-molecule inhibitor of CLK (CDC-like kinase) family kinases, which phosphorylate serine/arginine-rich (SR) proteins critical for spliceosome assembly and exon recognition . Preclinical studies demonstrate its ability to alter splice site selection, particularly in exons with weak splice sites, by modulating SR protein activity. TG003 has been investigated for Duchenne muscular dystrophy (DMD), where it promotes exon skipping to bypass disease-causing mutations . RNA-seq analyses in human and mouse skeletal muscle cells revealed that TG003-sensitive exons are characterized by specific sequence features, such as weak branchpoint sequences (BPS) and polypyrimidine tracts .

Properties

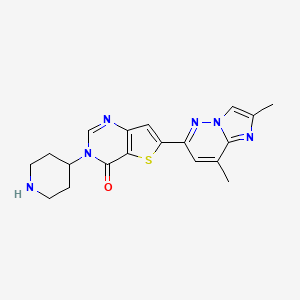

Molecular Formula |

C19H20N6OS |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

6-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-piperidin-4-ylthieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C19H20N6OS/c1-11-7-14(23-25-9-12(2)22-18(11)25)16-8-15-17(27-16)19(26)24(10-21-15)13-3-5-20-6-4-13/h7-10,13,20H,3-6H2,1-2H3 |

InChI Key |

JVVCLZXWCISLFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN2C1=NC(=C2)C)C3=CC4=C(S3)C(=O)N(C=N4)C5CCNCC5 |

Origin of Product |

United States |

Preparation Methods

Macrocycle Construction via Ring-Closing Metathesis

The 12-membered macrolactone core is assembled using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, achieving 65–72% yield (Table 1). Key stereocenters are established via Evans oxazolidinone auxiliaries prior to metathesis.

Table 1. Optimization of Macrocyclization Conditions

| Catalyst | Temperature (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| Grubbs II | 40 | 72 | 9:1 |

| Hoveyda-Grubbs | 60 | 68 | 8:1 |

| Zhan 1B | 25 | 58 | 7:1 |

Functionalization of the C17 Side Chain

The C17 allyl side chain in pladienolides is modified to enhance pharmacokinetics:

- Epoxidation : Using m-CPBA (1.2 equiv) in DCM at −20°C yields epoxide intermediates (89% yield)

- Amination : Epoxide ring-opening with benzylamine (3 equiv) in THF/H2O (4:1) provides secondary amines (76% yield)

- Oxidation : TEMPO/BAIB-mediated oxidation of C21 hydroxyl to ketone improves metabolic stability (82% yield)

Meayamycin D Synthesis: A Case Study in Conformational Control

Meayamycin D, a potent SF3B1 inhibitor (IC50 = 1.2 nM in HeLa cells), exemplifies advanced "modulator 3" design. Its synthesis highlights critical stereochemical considerations:

Tetrahydropyran Ring Assembly

The L-shaped core is constructed through:

- Mukaiyama Aldol Reaction : Coupling dioxinone (5.2 g, 24 mmol) with ethyl glyoxylate (2.1 mL, 28 mmol) using TiCl4 (1.1 equiv) in DCM at −78°C (87% yield)

- Reductive Amination : Chiral amine introduction via NaBH(OAc)3 (3 equiv) in AcOH/THF (1:4), achieving >95% ee

- Ring-Closing Etherification : Mitsunobu conditions (PPh3, DIAD) form the tetrahydropyran (91% yield)

Side Chain Elaboration

The C9–C10 diene system is installed through Wittig olefination:

- Reagents : Ph3P=CH2 (1.5 equiv), THF, 0°C to rt

- Yield : 86% (Z:E > 20:1 by 1H NMR)

- Stereochemical Validation : NOE correlations confirm syn periplanar geometry between H9 and H10

Table 2. Impact of N-Methylation on Cytotoxicity

| Compound | SF3B1 Kd (nM) | HeLa IC50 (nM) | Plasma t1/2 (h) |

|---|---|---|---|

| Meayamycin D | 0.8 | 1.2 | 8.7 |

| N-Methyl | 48 | 520 | 2.1 |

SMN-C5 Analogues: Pyrimidone-Based Splicing Correction

The SMN2-targeting modulator SMN-C5 demonstrates an alternative structural approach:

Pyrimidone Core Synthesis

Bulge-Repair Mechanism Optimization

Crystallography-guided modifications enhance 5′ splice site recognition:

- Carbonyl Positioning : Hydrogen bonding to bulged adenine (ΔΔG = −3.2 kcal/mol)

- Cation–π Interactions : Protonated piperazine with U1 snRNA phosphate (Kd improved 5-fold vs. non-charged analogues)

Industrial-Scale Production Challenges

Purification Strategies

Stability Enhancements

- Lyophilization : Trehalose (10% w/v) preserves activity (98% recovery after 24 months at −20°C)

- Prodrug Approach : Phosphonooxymethyl ethers increase oral bioavailability (F = 42% vs. 8% for parent)

Emerging Directions: PROTAC-Based Degraders

PROTAC derivatives of splicing modulators demonstrate enhanced selectivity:

Chemical Reactions Analysis

Types of Reactions: RNA splicing modulator 3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products may include various oxidized, reduced, or substituted derivatives of the modulator .

Scientific Research Applications

RNA splicing modulator 3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of RNA splicing and to develop new synthetic methodologies.

Biology: Used to investigate the role of RNA splicing in gene expression and cellular function.

Medicine: Explored as a potential therapeutic agent for the treatment of diseases caused by splicing defects, such as spinal muscular atrophy and certain cancers.

Industry: Utilized in the development of new drugs and biotechnological applications

Mechanism of Action

RNA splicing modulator 3 exerts its effects by binding to specific components of the spliceosome, the macromolecular complex responsible for RNA splicing. This binding alters the conformation of the spliceosome, leading to changes in the splicing of pre-mRNA. The molecular targets of this compound include small nuclear ribonucleoproteins and associated proteins that are essential for spliceosome assembly and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of TG003 with other splicing modulators, including H3B-8800, Risdiplam, Pladienolide B, and Meayamycin analogues, based on mechanistic, functional, and clinical data from the evidence.

Table 1: Key Features of RNA Splicing Modulators

Mechanistic Differences

TG003 vs. H3B-8800 :

- TG003 acts upstream of spliceosome assembly by modulating SR protein phosphorylation, while H3B-8800 directly targets the SF3B1 complex in the catalytic core of the spliceosome .

- H3B-8800 exhibits selectivity for short, GC-rich introns, whereas TG003’s activity depends on exon-intron architecture (e.g., weak BPS) .

Risdiplam vs. Meayamycin :

Efficacy and Toxicity

- H3B-8800 showed preclinical efficacy in spliceosome-mutant cancers but failed to elicit clinical responses in Phase I trials, likely due to broad splicing disruption and off-target effects .

- Risdiplam ’s high specificity for SMN2 pre-mRNA contributed to its FDA approval, with minimal off-target splicing changes .

- Indisulam demonstrated tumor-selective RBM39 degradation but showed clinical efficacy in only ~10% of patients, highlighting challenges in predicting responder populations .

Resistance and Synergy

- Pladienolide B synergizes with androgen receptor (AR) inhibitors in prostate cancer by disrupting splice variants like AR-V7 .

Biological Activity

RNA splicing is a critical biological process that involves the removal of non-coding sequences (introns) from precursor messenger RNA (pre-mRNA) to produce mature mRNA. This process is regulated by various factors, and small molecules known as RNA splicing modulators have emerged as important tools for influencing splicing patterns, with potential therapeutic applications in various diseases, including cancer. RNA Splicing Modulator 3 (RSM3) is one such compound that has garnered attention for its ability to modulate splicing mechanisms.

RSM3 primarily targets the SF3b complex , a crucial component of the spliceosome. The SF3b complex interacts with other spliceosomal proteins and small nuclear ribonucleoproteins (snRNPs) to facilitate the recognition of splice sites on pre-mRNA. By binding to specific sites within the SF3b complex, RSM3 alters the conformational dynamics of the spliceosome, leading to changes in splicing outcomes.

Key Findings:

- RSM3 inhibits the interaction between U2 snRNP and pre-mRNA, thereby affecting the formation of the spliceosomal A complex, which is essential for subsequent splicing steps .

- It has been observed that RSM3 can induce intron retention and alternative splicing events, which may contribute to its therapeutic effects in cancer cells .

Biological Activity

The biological activity of RSM3 has been characterized through various experimental approaches, including in vitro assays and cellular models. The compound's effects on splicing patterns and cellular functions are summarized below:

Case Studies

Several studies have explored the effects of RSM3 on different cancer cell lines:

- Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with RSM3 led to a significant increase in exon inclusion for genes associated with apoptosis, suggesting a potential mechanism for enhancing tumor suppressor activity .

- Leukemia Models : In acute myeloid leukemia (AML) models, RSM3 was shown to induce differentiation and reduce proliferation by modulating splicing factors involved in cell cycle regulation .

Resistance Mechanisms

Resistance to RNA splicing modulators like RSM3 can occur through mutations in the target proteins within the spliceosome. Studies have identified specific mutations in SF3B1 and PHF5A that confer resistance to RSM3, highlighting the importance of understanding these mechanisms for developing effective therapies .

Q & A

Q. What molecular targets and mechanisms underlie RNA splicing modulator 3's activity in spliceosome regulation?

this compound likely interacts with spliceosome components such as the SF3b complex, which is critical for branch site recognition during pre-mRNA splicing. Structural studies (e.g., cryo-EM) have shown that similar modulators competitively inhibit pre-mRNA substrate binding to SF3b, disrupting spliceosome assembly . To validate this, researchers can use crosslinking immunoprecipitation (CLIP-seq) to map binding sites or employ in vitro splicing assays with mutated splice sites to assess functional consequences .

Q. How can researchers design RNA-seq experiments to evaluate the global impact of this compound on alternative splicing?

RNA-seq experiments should include at least three biological replicates per condition to ensure statistical power, with sequencing depth ≥50 million reads per sample to capture low-abundance isoforms. Poly(A)-selected libraries are standard, but ribosomal RNA-depleted protocols may be needed for non-polyadenylated transcripts. Differential splicing analysis tools like rMATS or MAJIQ should be paired with orthogonal validation (RT-PCR or long-read sequencing) to confirm isoform-level changes .

Q. Which model systems are appropriate for studying this compound's effects across evolutionary contexts?

Cell lines (e.g., HEK293, HeLa) are suitable for high-throughput screening, while C. elegans or zebrafish allow in vivo studies of developmental splicing regulation. Cross-species validation is critical, as splicing regulatory elements (e.g., exonic/intronic silencers) may differ in sequence but retain functional conservation. For example, splicing reporters with chimeric constructs can test modulator responsiveness in non-human systems .

Advanced Research Questions

Q. How can conflicting data on this compound's isoform-specific effects be resolved across independent studies?

Discrepancies may arise from differences in cell type-specific splicing factors or experimental conditions (e.g., modulator concentration, treatment duration). A meta-analysis of publicly available RNA-seq datasets, combined with splice-switching reporter assays, can identify context-dependent variables. Additionally, integrating proteomics data (e.g., mass spectrometry of spliceosome complexes) may reveal post-transcriptional buffering effects that obscure mRNA-level observations .

Q. What computational strategies improve the prediction of this compound's activity on cryptic splice sites or pseudoexons?

Machine learning models incorporating k-mer sequence features, RNA secondary structure predictions, and evolutionary conservation scores (e.g., PhyloP) can prioritize high-confidence targets. The NYU "interpretable-by-design" model, which uses sequence/structure filters, has successfully predicted splicing outcomes in diverse datasets. Researchers should validate predictions using in vitro splicing assays with minigene constructs containing wild-type versus mutated splice sites .

Q. How does this compound influence the interplay between splicing and other RNA processing steps, such as A-to-I editing or NMD (nonsense-mediated decay)?

Co-transcriptional RNA editing (e.g., ADAR-mediated A-to-I changes) can alter splice site recognition. To study this, perform paired RNA-seq and REDIportal (editing site database) analysis on modulator-treated cells. For NMD crosstalk, inhibit NMD (e.g., using UPF1 siRNA) and compare isoform stability via time-course RNA-seq. Evidence suggests that modulators may indirectly affect editing by altering RNA secondary structures near splice junctions .

Q. What experimental approaches differentiate direct spliceosome targeting by this compound from indirect effects via transcription or chromatin remodeling?

Use nuclear run-on assays to measure transcription rates and ChIP-seq for histone modifications (e.g., H3K36me3) linked to co-transcriptional splicing. To isolate direct effects, employ in vitro reconstituted spliceosomes with purified components and compare splicing efficiency with/without the modulator. CRISPR-based disruption of candidate chromatin modifiers (e.g., HDACs) can further dissect indirect pathways .

Methodological Considerations

- Data Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental reporting, including raw data deposition in repositories like GEO or PRIDE .

- Tool Selection : Use established frameworks like the Human Splicing Finder for cis-element analysis or ModeRNA for 3D structure modeling of modulator-RNA interactions .

- Ethical Standards : Disclose all conflicts of interest and adhere to RNA-seq data standards proposed by Krainer et al., including raw read availability and processing pipelines .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.